molecular formula C14H10ClN3S B4980572 5-(3-chlorophenyl)-N-phenyl-1,3,4-thiadiazol-2-amine

5-(3-chlorophenyl)-N-phenyl-1,3,4-thiadiazol-2-amine

Cat. No. B4980572
M. Wt: 287.8 g/mol
InChI Key: PLKJUCBNXALJLG-UHFFFAOYSA-N
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Description

5-(3-chlorophenyl)-N-phenyl-1,3,4-thiadiazol-2-amine, also known as CPDT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CPDT is a member of the thiadiazole family of compounds, which are known for their diverse biological activities.

Scientific Research Applications

Antimicrobial and Antifungal Agents

5-(4-Chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole, a related compound, has been synthesized and shown moderate antimicrobial activity against bacterial strains like Escherichia coli and Salmonella typhi, as well as fungal strains such as Aspergillus niger, Penicillium species, and Candida albicans (Sah et al., 2014).

Antiviral Properties

Research on 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides, compounds closely related to 5-(3-chlorophenyl)-N-phenyl-1,3,4-thiadiazol-2-amine, demonstrated some possess anti-tobacco mosaic virus activity, indicating potential antiviral applications (Chen et al., 2010).

Structural and Electronic Analysis

A detailed study of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole's crystal and molecular structure was conducted. The research included density functional theory (DFT) calculations and X-ray diffraction analysis, offering insights into the compound's potential as a nonlinear optical (NLO) material (Kerru et al., 2019).

Insecticidal Activity

A study on 5-(3-Chlorophenyl)-1,3,4-thiadiazol-2-amine revealed its use in synthesizing derivatives with significant insecticidal activity against cotton leafworm (Spodoptera littoralis) (Ismail et al., 2021).

Corrosion Inhibition

Derivatives of 1,3,4-thiadiazole, including those related to 5-(3-chlorophenyl)-N-phenyl-1,3,4-thiadiazol-2-amine, have been evaluated as corrosion inhibitors for iron, utilizing quantum chemical parameters and molecular dynamics simulations (Kaya et al., 2016).

Metal Complex Synthesis

Studies have demonstrated the synthesis of novel metal complexes using 5-(4-isopropoxyphenyl)-N-phenyl-1,3,4-thiadiazol-2-amine, a compound structurally similar to 5-(3-chlorophenyl)-N-phenyl-1,3,4-thiadiazol-2-amine. These complexes have potential applications in various fields (Al-Amiery et al., 2009).

Synthesis of Azo Dye Derivatives

A study focused on synthesizing heterocyclic azodyes using 5-Phenyl-1,3,4-thiadiazole-2-amine, revealing potential applications in dye manufacturing and biological activity screening (Kumar et al., 2013).

properties

IUPAC Name

5-(3-chlorophenyl)-N-phenyl-1,3,4-thiadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN3S/c15-11-6-4-5-10(9-11)13-17-18-14(19-13)16-12-7-2-1-3-8-12/h1-9H,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLKJUCBNXALJLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=NN=C(S2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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